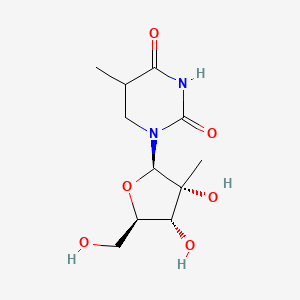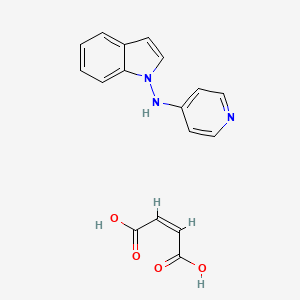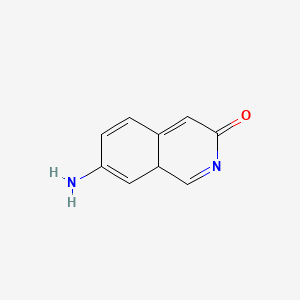
1H-Indole-6-methanol, alpha-(chloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-6-methanol, alpha-(chloromethyl)- is a chemical compound with the molecular formula C10H10ClNO. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-6-methanol, alpha-(chloromethyl)- typically involves the chloromethylation of 1H-indole-6-methanol. This reaction can be carried out using formaldehyde and hydrochloric acid under acidic conditions . The reaction conditions need to be carefully controlled to avoid over-chlorination and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1H-Indole-6-methanol, alpha-(chloromethyl)- may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .
化学反応の分析
Types of Reactions
1H-Indole-6-methanol, alpha-(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of indole-6-carboxylic acid or indole-6-aldehyde.
Reduction: Formation of indole-6-methanol derivatives.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
1H-Indole-6-methanol, alpha-(chloromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1H-Indole-6-methanol, alpha-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar chemical properties and applications.
1H-Indole-2-carboxylic acid: Known for its use in organic synthesis and biological studies.
1H-Indole-5-methanol: Shares structural similarities and is used in similar research applications.
Uniqueness
1H-Indole-6-methanol, alpha-(chloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
2-chloro-1-(1H-indol-6-yl)ethanol |
InChI |
InChI=1S/C10H10ClNO/c11-6-10(13)8-2-1-7-3-4-12-9(7)5-8/h1-5,10,12-13H,6H2 |
InChIキー |
SYCLLTAOUSRRLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN2)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12335374.png)




![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Furancarboxamide](/img/structure/B12335399.png)

![tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate](/img/structure/B12335408.png)






